Cas no 1248041-45-3 (1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine)

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine structure
1248041-45-3 structure
商品名:1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
CAS番号:1248041-45-3
MF:C10H18N4
メガワット:194.276721477509
CID:5216442

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
    • 1-Methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-amine
    • 1H-Pyrazole-4-methanamine, 1-methyl-N-(1-methyl-3-pyrrolidinyl)-
    • インチ: 1S/C10H18N4/c1-13-4-3-10(8-13)11-5-9-6-12-14(2)7-9/h6-7,10-11H,3-5,8H2,1-2H3
    • InChIKey: MVIVVVBZRYNNRG-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CCC(C1)NCC1C=NN(C)C=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • トポロジー分子極性表面積: 33.1
  • 疎水性パラメータ計算基準値(XlogP): -0.2

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-70904-0.05g
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
1248041-45-3
0.05g
$851.0 2023-05-30
Enamine
EN300-70904-0.25g
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
1248041-45-3
0.25g
$933.0 2023-05-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN5754-10G
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
1248041-45-3 95%
10g
¥ 21,879.00 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01076402-1g
1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
1248041-45-3 98%
1g
¥4991.0 2023-04-04
Enamine
EN300-70904-5.0g
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
1248041-45-3
5g
$2940.0 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371852-500mg
1-Methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-amine
1248041-45-3 98%
500mg
¥3818.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371852-5g
1-Methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-amine
1248041-45-3 98%
5g
¥21480.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN5754-100MG
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
1248041-45-3 95%
100MG
¥ 1,095.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN5754-250MG
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
1248041-45-3 95%
250MG
¥ 1,755.00 2023-04-05
Enamine
EN300-70904-0.1g
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
1248041-45-3
0.1g
$892.0 2023-05-30

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine 関連文献

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1248041-45-3 and Product Name: 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine

The compound with the CAS number 1248041-45-3 and the product name 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of multiple heterocyclic rings, including a methyl-substituted pyrazole and a pyrrolidine moiety, suggests a high degree of structural complexity that may contribute to unique pharmacological properties.

In recent years, there has been a growing interest in the development of novel scaffolds that can modulate biological pathways with high specificity. The 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine structure presents an intriguing candidate for further investigation due to its ability to interact with biological targets in a manner that is distinct from traditional pharmacophores. This compound’s design incorporates elements that are known to enhance binding affinity and selectivity, making it a promising candidate for the development of new therapeutic agents.

The methyl-substituted pyrazole ring is a key feature of this compound, as pyrazole derivatives have been widely studied for their diverse biological activities. Pyrazole-based compounds are known to exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a methyl group at the 1-position of the pyrazole ring further modulates its electronic properties, potentially enhancing its interaction with biological targets. This modification has been strategically employed in medicinal chemistry to improve solubility and metabolic stability, which are critical factors for drug efficacy.

The pyrrolidine moiety in the compound’s structure also plays a crucial role in determining its pharmacological profile. Pyrrolidine derivatives are well-documented for their role in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology. The presence of a methyl group at the 3-position of the pyrrolidine ring adds another layer of complexity, which may influence the compound’s bioavailability and binding affinity. This structural feature is particularly relevant in the context of drug design, where fine-tuning molecular interactions can lead to significant improvements in drug performance.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of complex molecules with high accuracy. The 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine structure has been subjected to molecular docking studies to identify potential binding pockets on target proteins. These studies have revealed that the compound can interact with multiple sites on biological targets, suggesting its potential as a dual-action or multi-target drug candidate. Such multifunctional properties are highly desirable in modern drug development, as they can lead to synergistic effects and reduced side effects.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the methyl-substituted pyrazole ring necessitates careful consideration of synthetic pathways to ensure high yield and purity. Similarly, the functionalization of the pyrrolidine ring requires expertise in organic chemistry techniques such as nucleophilic substitution and cyclization reactions. The synthesis process also involves protecting group strategies to prevent unwanted side reactions, highlighting the complexity involved in producing this compound at scale.

In terms of pharmacological evaluation, preliminary studies on the 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine have shown promising results in vitro. These studies have demonstrated its ability to inhibit specific enzymes and receptors associated with various diseases. For instance, it has shown potential as an inhibitor of enzymes involved in cancer cell proliferation and as a modulator of neurotransmitter receptors relevant to CNS disorders. These findings underscore the compound’s therapeutic potential and justify further investigation into its pharmacological effects.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine structure exemplifies this collaborative approach, as it represents a synthesis of chemical expertise with biological insight. Future research will focus on optimizing synthetic routes to improve scalability and cost-effectiveness while exploring new derivatives that may enhance pharmacological activity.

As computational methods continue to evolve, so too does our ability to predict and validate drug candidates more efficiently. The integration of artificial intelligence (AI) into drug discovery processes has accelerated the identification of promising compounds like 1-methyl-N-[ ( 1 -methyl - 1 H - pyrazol - 4 - yl ) methyl ] pyrrolidin - 3 - amine . AI-driven platforms can analyze vast datasets to identify patterns that human researchers might miss, thereby streamlining the drug development pipeline.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it suitable for use as an intermediate in synthesizing more complex molecules with tailored properties. This versatility underscores the importance of investing in fundamental research that explores novel chemical entities like 1248041 -45 -3 .

In conclusion, 124804145 -3 and its corresponding product name, 1 -methyl - N - [ ( 1 -methyl - 1 H - pyrazol - 4 - yl ) methyl ] pyrrolidin - 3 - amine , represent a significant advancement in pharmaceutical chemistry with far-reaching implications for drug development. The compound’s complex structure and promising pharmacological profile make it an attractive candidate for further investigation into treating various diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1248041-45-3)1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
A1043717
清らかである:99%
はかる:1g
価格 ($):654.0